molecular formula C8H7BrClFO B2685069 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene CAS No. 1936177-81-9

5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene

Cat. No. B2685069
CAS RN: 1936177-81-9
M. Wt: 253.5
InChI Key: FNRUNWGHSLXLKU-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene is a chemical compound with the molecular formula C8H7BrClFO . It has a molecular weight of 253.5 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene is 1S/C8H7BrClFO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, chlorine, ethoxy, and fluorine groups on the benzene ring.


Physical And Chemical Properties Analysis

5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Electrochemical Fluorination

Halobenzenes undergo electrochemical fluorination processes, contributing to the understanding of reaction mechanisms and the synthesis of fluorinated compounds. The study of side reactions during the fluorination of halobenzenes provides insights into the formation mechanisms of various fluorinated products, including difluorobenzenes, from chloro- and bromobenzenes (Horio et al., 1996).

Photochemistry of Aromatic Diazo Compounds

Research on the electronic structures of m-substituted benzenediazonium cations, including halogenated versions, enhances our understanding of the photochemistry of aromatic diazo compounds. Molecular orbital calculations and absorption spectrum measurements of halogenated diazonium cations contribute to knowledge in organic chemistry and materials science (Sukigara & Kikuchi, 1967).

Triazidation of Halobenzenes

Halobenzenes, including fluorinated and chlorinated versions, are subjects of triazidation reactions. Such reactions lead to the synthesis of novel compounds, which may find applications in polymer chemistry, organic synthesis, and the development of organic magnetic materials (Chapyshev & Chernyak, 2013).

Vibrational Spectroscopy

The vibrational spectroscopy of halobenzene cations, including studies on ground and excited electronic states, contributes to the understanding of molecular vibrations and electronic transitions. This research has implications for spectroscopy, molecular physics, and the characterization of halogenated compounds (Kwon et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

5-bromo-1-chloro-2-ethoxy-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRUNWGHSLXLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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